molecular formula C18H12F4N2O2S B11564390 (5Z)-5-(3-fluorobenzylidene)-3-({[2-(trifluoromethyl)phenyl]amino}methyl)-1,3-thiazolidine-2,4-dione

(5Z)-5-(3-fluorobenzylidene)-3-({[2-(trifluoromethyl)phenyl]amino}methyl)-1,3-thiazolidine-2,4-dione

Cat. No.: B11564390
M. Wt: 396.4 g/mol
InChI Key: HDDLYMLONHITRP-DHDCSXOGSA-N
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Description

The compound (5Z)-5-(3-fluorobenzylidene)-3-({[2-(trifluoromethyl)phenyl]amino}methyl)-1,3-thiazolidine-2,4-dione is a synthetic organic molecule that belongs to the thiazolidinedione class. This class of compounds is known for its diverse biological activities, including anti-inflammatory, antidiabetic, and anticancer properties. The unique structure of this compound, featuring a thiazolidine-2,4-dione core with fluorobenzylidene and trifluoromethylphenylamino substituents, contributes to its distinct chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(3-fluorobenzylidene)-3-({[2-(trifluoromethyl)phenyl]amino}methyl)-1,3-thiazolidine-2,4-dione typically involves a multi-step process:

    Formation of the Thiazolidine-2,4-dione Core: This step involves the reaction of thiourea with chloroacetic acid under basic conditions to form the thiazolidine-2,4-dione ring.

    Introduction of the Fluorobenzylidene Group: The thiazolidine-2,4-dione intermediate is then reacted with 3-fluorobenzaldehyde in the presence of a base, such as sodium hydroxide, to form the (5Z)-5-(3-fluorobenzylidene) derivative.

    Attachment of the Trifluoromethylphenylamino Group: Finally, the (5Z)-5-(3-fluorobenzylidene) intermediate is reacted with 2-(trifluoromethyl)aniline under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the double bond in the fluorobenzylidene group can yield the corresponding saturated derivative.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the double bond.

    Substitution: Reagents like nitric acid for nitration and bromine for halogenation are commonly used.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated derivatives of the fluorobenzylidene group.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential as a therapeutic agent. Its anti-inflammatory and anticancer properties make it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its potential use in treating diseases such as diabetes and cancer. Its ability to modulate specific biological pathways is of particular interest.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (5Z)-5-(3-fluorobenzylidene)-3-({[2-(trifluoromethyl)phenyl]amino}methyl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The compound is known to bind to peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors involved in the regulation of gene expression. By activating PPARs, the compound can modulate various metabolic and inflammatory pathways, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Rosiglitazone: Another thiazolidinedione compound used as an antidiabetic agent.

    Pioglitazone: A thiazolidinedione with similar antidiabetic properties.

    Troglitazone: A thiazolidinedione that was previously used as an antidiabetic agent but was withdrawn due to safety concerns.

Uniqueness

The uniqueness of (5Z)-5-(3-fluorobenzylidene)-3-({[2-(trifluoromethyl)phenyl]amino}methyl)-1,3-thiazolidine-2,4-dione lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the fluorobenzylidene and trifluoromethylphenylamino groups enhances its binding affinity to PPARs and its overall stability, making it a promising candidate for further research and development.

Properties

Molecular Formula

C18H12F4N2O2S

Molecular Weight

396.4 g/mol

IUPAC Name

(5Z)-5-[(3-fluorophenyl)methylidene]-3-[[2-(trifluoromethyl)anilino]methyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C18H12F4N2O2S/c19-12-5-3-4-11(8-12)9-15-16(25)24(17(26)27-15)10-23-14-7-2-1-6-13(14)18(20,21)22/h1-9,23H,10H2/b15-9-

InChI Key

HDDLYMLONHITRP-DHDCSXOGSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(F)(F)F)NCN2C(=O)/C(=C/C3=CC(=CC=C3)F)/SC2=O

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NCN2C(=O)C(=CC3=CC(=CC=C3)F)SC2=O

Origin of Product

United States

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